molecular formula C10H7BrN2 B1344100 2-(4-Bromophenyl)pyrimidine CAS No. 210354-17-9

2-(4-Bromophenyl)pyrimidine

Cat. No. B1344100
M. Wt: 235.08 g/mol
InChI Key: PFLPZHPQFNFTRF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrimidine is a brominated pyrimidine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. Pyrimidine, a nitrogen-containing heterocycle, is a crucial scaffold in pharmaceuticals and agrochemicals. The presence of a bromophenyl group on the pyrimidine ring allows for further functionalization through various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)pyrimidine derivatives has been explored in several studies. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related compound, was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Another study reported the synthesis of 2-(4-Aminophenyl)-5-aminopyrimidine through a condensation reaction followed by a hydrazine palladium-catalyzed reduction, which is a derivative of the 2-(4-Bromophenyl)pyrimidine structure .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized using various analytical techniques. For example, the crystal structure of a thieno[2,3-d]pyrimidine derivative with a 2-bromophenyl substituent was determined by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms . Similarly, the pyrrolopyrimidine ring system of a 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione was found to be essentially planar, with the bromophenyl ring forming a dihedral angle with the pyrrolopyrimidine system .

Chemical Reactions Analysis

The bromophenyl group in the 2-(4-Bromophenyl)pyrimidine structure is a reactive site that can undergo various chemical transformations. For instance, pyrimidine compounds can undergo α-bromination, solvolysis, and dehydrobromination reactions . These reactions are crucial for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine moieties, for example, exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding mechanical properties . The introduction of bromophenyl and other substituents on the pyrimidine ring can significantly alter these properties, making them suitable for various applications in materials science.

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Antiviral Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Indole derivatives, which can be synthesized from pyrimidines, have been found to possess various biological activities, including antiviral properties .

Methods of Application or Experimental Procedures

Indole derivatives are prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Synthesis of Triarylpyrimidines

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-(4-Bromophenyl)pyrimidine can be used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .

Methods of Application or Experimental Procedures

The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .

Results or Outcomes

The successful synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine was reported .

Antioxidant Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antioxidant activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Antibacterial Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antibacterial activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Antifungal Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Antituberculosis Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Antimalarial Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antimalarial activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The antimalarial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Anticholinesterase Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Indole derivatives, which can be synthesized from pyrimidines, have been found to possess various biological activities, including anticholinesterase properties .

Methods of Application or Experimental Procedures

Indole derivatives are prepared and investigated in vitro for anticholinesterase activity .

Results or Outcomes

Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Safety And Hazards

2-(4-Bromophenyl)pyrimidine may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis and biological activities of 2-(4-Bromophenyl)pyrimidine and its derivatives continue to be areas of active research . Future studies may focus on the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-(4-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPZHPQFNFTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)pyrimidine

CAS RN

210354-17-9
Record name 2-(4-Bromophenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Murugesan, Z Gu, PD Stein, S Spergel… - Bioorganic & medicinal …, 2002 - Elsevier
A number of 4′-heterocyclic biphenylsulfonamide derivatives, formally derived from BMS-193884 (1) by replacing the oxazole ring with other heterocyclic rings, are potent and …
Number of citations: 10 www.sciencedirect.com
FD Goll, AL Schleper, AJC Kuehne… - The Journal of Physical …, 2020 - ACS Publications
Synthesis and self-assembly of the first halogenated bis(terpyridine) (BTP) show that 2,4′-BTPBr forms two different morphologies at the solution|highly oriented pyrolytic graphite (…
Number of citations: 3 pubs.acs.org
B Li, Z Ding, Z Wu, M Liu, S Chen, D Chen, Z Li… - Chemical Engineering …, 2023 - Elsevier
Although considerable progress has been made in vacuum-deposited thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), the development of …
Number of citations: 0 www.sciencedirect.com
M Hulpke-Wette, R Buchhorn - Current Opinion in Investigational …, 2002 - researchgate.net
Bristol-Myers Squibb is developing BMS-193884, an oral endothelin antagonist, for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension [206604]. The …
Number of citations: 8 www.researchgate.net
AM Polgar - 2022 - open.library.ubc.ca
Photosensitizer molecules play a crucial role in materials and life sciences. Efforts to improve their performance and reduce the associated costs are vital for advancing environmentally …
Number of citations: 3 open.library.ubc.ca
A Asyuda, M Gärtner, X Wan, I Burkhart… - The Journal of …, 2020 - ACS Publications
Self-assembled monolayers (SAMs) are frequently used for work function (WF) engineering of different materials. For this, typically dipolar groups are attached to the molecule terminus …
Number of citations: 24 pubs.acs.org
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
Novel lincomycin derivatives possessing an aryl phenyl group or a heteroaryl phenyl group at the C-7 position via sulfur atom were synthesized by Pd-catalyzed cross-coupling …
Number of citations: 7 www.nature.com
RE Quiñones, ZC Wu, DL Boger - The Journal of Organic …, 2021 - ACS Publications
A comprehensive study of the reaction scope of methyl 1,2,3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (<5 …
Number of citations: 6 pubs.acs.org
MJ Magrini - 2022 - search.proquest.com
The nematic twist-bend (NTB) liquid crystal phase is unique type of fluid conglomerate phase which spontaneously forms chiral symmetry-breaking helical superstructures and has been …
Number of citations: 2 search.proquest.com
ED Anderson - 2013 - search.proquest.com
A systematic study of the inverse electron demand Diels–Alder reactions of 1, 2, 3-triazines is disclosed. In addition to the parent 1, 2, 3-triazine ring system, a variety of differentially …
Number of citations: 0 search.proquest.com

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